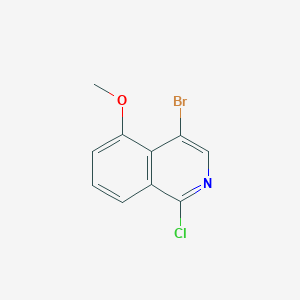

4-Bromo-1-chloro-5-methoxyisoquinoline

描述

属性

IUPAC Name |

4-bromo-1-chloro-5-methoxyisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClNO/c1-14-8-4-2-3-6-9(8)7(11)5-13-10(6)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYCDSKSRVSCMGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=CN=C2Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Halogenation of Isoquinoline Derivatives

- Chlorination is commonly achieved using chlorinating agents such as phosphorus oxychloride (POCl₃) or chlorine gas in the presence of catalysts like iron(III) chloride (FeCl₃).

- Reaction conditions: temperature range 80–120°C, stoichiometric control (1:1.2 molar ratio substrate to chlorinating agent) to prevent over-chlorination.

- The presence of electron-donating groups (methoxy) influences regioselectivity, favoring substitution at position 1 due to electronic and steric effects.

- Bromination is typically conducted using N-bromosuccinimide (NBS) or bromine under controlled temperature (0°C to room temperature) to selectively introduce bromine at position 4.

- The reaction often requires an inert atmosphere (nitrogen) and solvents such as dichloromethane or methylene chloride.

- Bromination is performed after chlorination to avoid interference and to exploit the directing effects of the chloro substituent.

Methoxylation at Position 5

- The methoxy group is introduced via nucleophilic aromatic substitution (SNAr) or methylation of a hydroxy precursor.

- Typical reagents include sodium methoxide or methanol in the presence of a base.

- Reaction conditions: moderate temperatures (50–80°C), polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity.

- Alternatively, Suzuki–Miyaura cross-coupling reactions with methoxy-substituted boronic acids under palladium catalysis can be employed for methoxy installation.

Representative Experimental Procedure (Adapted from Related Halogenated Isoquinoline Syntheses)

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1. Chlorination | POCl₃ (1.2 eq), DMF catalyst, 110°C, 3 hours | Selective chlorination at position 1 | 65–75 |

| 2. Bromination | NBS (1.1 eq), DCM, 0–25°C, 2 hours | Bromination at position 4 | 70–80 |

| 3. Methoxylation | Sodium methoxide, MeOH, 60°C, 4 hours | Methoxy substitution at position 5 | 60–70 |

Note: Yields are cumulative and depend on purification efficiency.

Advanced Synthetic Routes and Process Optimization

One-Pot or Tandem Reactions

- Some patented methods describe one-pot procedures combining halogenation and methoxylation steps to improve efficiency and reduce purification steps.

- For example, initial conversion of 5-bromo-2-chlorobenzoic acid to an acyl chloride intermediate using oxalyl chloride, followed by Friedel-Crafts alkylation with phenetole and aluminum chloride at low temperature (0–5°C), then reduction and methoxylation steps.

- These processes require careful control of temperature and reagent addition rates to maximize selectivity and yield.

Use of Catalysts and Solvent Effects

- Lewis acids such as aluminum chloride (AlCl₃) are employed to activate aromatic rings for electrophilic substitution.

- Solvent polarity influences reaction rates and selectivity; dichloromethane and tetrahydrofuran (THF) are common choices.

- Triethylsilane can be used as a mild reducing agent in some steps to facilitate transformations.

Data Summary: Reaction Conditions and Yields

| Reaction Step | Reagents & Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acyl chloride formation | Oxalyl chloride, DMF, DCM | 25–30 | 1 | - | Oily residue formed |

| Friedel-Crafts alkylation | Phenetole, AlCl₃, DCM | 0–5 | 2 | - | Low temperature critical |

| Reduction | Sodium borohydride, AlCl₃, THF | 60–65 | 16 | - | Slow addition required |

| Crystallization | Ethanol, -20 to -15 | 2 | - | Solid isolated |

Note: The above steps relate to intermediates structurally close to 4-bromo-1-chloro-5-methoxyisoquinoline and demonstrate the complexity of multi-step synthesis.

Analytical Characterization

- NMR Spectroscopy : ^1H and ^13C NMR confirm substitution patterns; characteristic chemical shifts for methoxy (δ ~3.7 ppm) and aromatic protons.

- Mass Spectrometry : ESI-MS shows molecular ion peaks consistent with the molecular formula.

- HPLC : Purity assessment (>98%) using C18 columns with acetonitrile/water gradients.

- Melting Point and Crystallinity : Confirmed by DSC and X-ray crystallography in some studies.

Summary and Research Findings

- The preparation of this compound requires sequential halogenation and methoxylation with strict control over reaction conditions.

- Use of reagents like oxalyl chloride, NBS, POCl₃, and sodium methoxide is common.

- Catalysts such as AlCl₃ and solvents like DCM and THF play crucial roles.

- Yields vary between 60–80% per step, with overall yields dependent on purification.

- Advanced synthetic routes aim to improve efficiency via tandem reactions and optimized reagent additions.

化学反应分析

Types of Reactions

4-Bromo-1-chloro-5-methoxyisoquinoline can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form quinoline derivatives or reduction to form dihydroisoquinoline derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Coupling Reactions: Palladium catalysts (Pd) and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Formation of various substituted isoquinoline derivatives.

Oxidation: Formation of quinoline derivatives.

Reduction: Formation of dihydroisoquinoline derivatives.

Coupling Reactions: Formation of biaryl compounds.

科学研究应用

Scientific Research Applications

The applications of 4-Bromo-1-chloro-5-methoxyisoquinoline can be categorized into several key areas:

Medicinal Chemistry

- Drug Discovery : This compound serves as a lead structure for developing new therapeutic agents targeting various diseases, including cancer and infectious diseases. Its structural characteristics allow it to interact with biological targets effectively.

- Anticancer Activity : Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, such as breast and lung cancer cells, through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Biological Studies

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in drug metabolism and disease progression. For example, it may interact with cytochrome P450 enzymes, influencing the pharmacokinetics of other drugs.

- Receptor Binding : Its structural similarity to biologically active molecules allows for investigations into receptor binding and modulation, which is crucial for understanding its pharmacological effects.

Material Science

- Synthesis of Novel Materials : this compound is utilized as a building block in synthesizing advanced materials with unique electronic and optical properties. Its halogen substituents enhance reactivity, making it suitable for various chemical transformations .

Antitumor Activity Assessment

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability and induced apoptosis. The study utilized assays such as MTT and flow cytometry to quantify the effects and elucidate the underlying mechanisms involved in cell death pathways.

Enzyme Interaction Studies

In another investigation focusing on enzyme inhibition, researchers assessed the interaction of this compound with cytochrome P450 enzymes using kinetic assays. The results indicated that it could serve as a selective inhibitor, potentially leading to drug-drug interaction studies in pharmacology.

作用机制

The mechanism of action of 4-Bromo-1-chloro-5-methoxyisoquinoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the specific derivative or analog being studied.

相似化合物的比较

Comparison with Similar Compounds

The following analysis compares 4-bromo-1-chloro-5-methoxyisoquinoline with structurally related isoquinoline derivatives, focusing on substituent effects, synthetic accessibility, and safety profiles.

Table 1: Comparative Analysis of Substituted Isoquinolines

生物活性

4-Bromo-1-chloro-5-methoxyisoquinoline (CAS No. 1784639-12-8) is a heterocyclic organic compound characterized by its isoquinoline core structure, which includes a bromine atom at the 4-position, a chlorine atom at the 1-position, and a methoxy group at the 5-position. This unique substitution pattern suggests potential biological activity, making it a candidate for further research in medicinal chemistry and pharmacology.

- Molecular Formula : C₁₀H₇BrClN₄O

- Molecular Weight : Approximately 242.5 g/mol

- Structure : The presence of halogen substituents and a methoxy group influences its reactivity and biological properties.

Biological Activity

Research indicates that this compound may exhibit significant biological activities, particularly in the following areas:

Antitumor Activity

Studies have shown that this compound has potential as an antitumor agent . Its ability to interact with various biological targets such as enzymes and receptors suggests it may influence cancer-related biochemical pathways. For instance, compounds with similar isoquinoline structures have been reported to exhibit cytotoxic effects against various cancer cell lines.

Enzyme Interaction

The compound's interaction with specific enzymes is of particular interest. Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders or cancer treatment.

Photophysical Properties

Halogenated and methoxylated aromatic compounds often exhibit interesting photophysical properties. Researchers are investigating whether this compound displays fluorescence or other light-emitting properties that could be useful in optoelectronic applications.

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, modulating their activity, and influencing various biochemical pathways. Ongoing research aims to elucidate these interactions further.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antitumor Studies : In vitro studies conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation.

- Enzyme Inhibition : Research focused on the inhibition of key metabolic enzymes revealed that this compound could effectively inhibit enzyme activity, suggesting potential applications in drug development targeting metabolic diseases.

- Fluorescence Properties : Initial investigations into its photophysical properties indicated that the compound might possess unique fluorescence characteristics, which could be leveraged in imaging applications.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | CAS Number | Antitumor Activity | Enzyme Interaction | Fluorescence Potential |

|---|---|---|---|---|

| This compound | 1784639-12-8 | Significant | Moderate | Yes |

| 4-Methoxyisoquinoline | 491-80-7 | Moderate | Low | No |

| 6-Bromoisoquinoline | 1000-00-0 | High | High | Yes |

常见问题

Basic Research Questions

Q. How can the molecular structure of 4-bromo-1-chloro-5-methoxyisoquinoline be experimentally validated, and what spectroscopic methods are most reliable?

- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) with high-resolution mass spectrometry (HRMS) to confirm molecular weight and connectivity. X-ray crystallography is ideal for resolving ambiguities in halogen positioning (e.g., bromine vs. chlorine substitution patterns). Computational validation using density functional theory (DFT) can predict NMR shifts and compare them with experimental data .

Q. What are the key synthetic routes for preparing this compound, and how do reaction conditions influence yield?

- Methodology : Start with isoquinoline derivatives and employ halogenation (e.g., bromination using NBS or Cl₂/FeCl₃ for chlorination). Methoxy groups can be introduced via nucleophilic substitution or demethylation protection strategies. Optimize temperature (e.g., 0–80°C) and solvent polarity (e.g., DCM vs. THF) to minimize side reactions like dehalogenation. Statistical design of experiments (DoE) can systematically test variables (e.g., molar ratios, catalysts) to maximize yield .

Q. What are the primary challenges in purifying this compound, and which chromatographic techniques are effective?

- Methodology : Due to its halogenated aromatic structure, silica gel chromatography with gradient elution (hexane/ethyl acetate) is standard. Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) resolves polar impurities. Recrystallization in ethanol or methanol improves purity but requires precise control of cooling rates .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology : The bromine atom at position 4 acts as a better leaving group than chlorine due to lower electronegativity. Methoxy at position 5 directs electrophilic substitution via resonance effects. Use computational tools (e.g., Fukui function analysis) to map reactive sites and predict regioselectivity. Experimental validation involves comparing coupling efficiencies with Pd catalysts (e.g., Pd(PPh₃)₄ vs. XPhos) under inert conditions .

Q. What strategies resolve contradictions in kinetic data for nucleophilic aromatic substitution (SNAr) reactions involving this compound?

- Methodology : Discrepancies often arise from solvent effects (e.g., DMSO stabilizes intermediates) or competing pathways (e.g., elimination vs. substitution). Apply multivariate analysis (e.g., principal component analysis) to isolate dominant variables. Kinetic isotope effects (KIEs) and Hammett plots can differentiate mechanisms (concerted vs. stepwise) .

Q. How can computational reaction path search methods (e.g., AFIR or GRRM) optimize the synthesis of derivatives from this compound?

- Methodology : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and intermediates. Combine with artificial force-induced reaction (AFIR) algorithms to screen feasible pathways. Validate predictions with microfluidic reactors for rapid experimental iteration .

Q. What analytical techniques are critical for detecting trace impurities (e.g., dehalogenated byproducts) in bulk samples?

- Methodology : LC-MS with electrospray ionization (ESI) detects low-abundance species. Gas chromatography-mass spectrometry (GC-MS) identifies volatile degradation products. Pair with isotopic labeling (e.g., ⁸¹Br/³⁷Cl) to track halogen loss pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。